molecular formula C18H14N4O2S B2822445 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile CAS No. 1171476-02-0

4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile

Cat. No.: B2822445
CAS No.: 1171476-02-0
M. Wt: 350.4
InChI Key: ZWDRHEWAIMRZSC-UHFFFAOYSA-N
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Description

4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle, a privileged structure in modern medicinal chemistry. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance a compound's metabolic stability and binding affinity in biological systems . This particular molecule integrates the 1,2,4-oxadiazole core with a pyrrolidin-2-one (5-oxopyrrolidine) scaffold and a benzonitrile group, a structural motif common in the development of pharmacologically active agents. Compounds with similar architectures have been investigated as modulators of various biological targets, including G Protein-Coupled Receptors (GPCRs) . Researchers can leverage this compound as a key intermediate or building block in drug discovery programs, particularly for synthesizing and evaluating novel small-molecule therapeutics. Its structure offers multiple sites for chemical modification, enabling thorough structure-activity relationship (SAR) studies. Potential research applications include but are not limited to neuroscience (e.g., as a potential antagonist for neuropeptide receptors like RXFP3) , oncology, and metabolic disease research. The mechanism of action is target-dependent and must be empirically determined for each specific research context. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[3-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c19-9-12-3-5-13(6-4-12)18-20-17(21-24-18)14-8-16(23)22(10-14)11-15-2-1-7-25-15/h1-7,14H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDRHEWAIMRZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NOC(=N3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile likely involves multiple steps, including the formation of the pyrrolidine and oxadiazole rings, followed by their coupling with the benzonitrile group. Typical reaction conditions might include:

    Formation of the pyrrolidine ring: This could involve a cyclization reaction using appropriate starting materials under acidic or basic conditions.

    Formation of the oxadiazole ring: This might be achieved through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The final coupling of the pyrrolidine and oxadiazole rings with the benzonitrile group could be facilitated by various coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and pyrrolidine rings.

    Reduction: Reduction reactions could target the oxo group in the pyrrolidine ring.

    Substitution: The benzonitrile group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, depending on their biological activity and pharmacokinetic properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing attributes:

Compound Name Oxadiazole Substituent Nitrile Group Additional Components Biological Activity Reference
Target Compound 5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl Benzonitrile Thiophene, Pyrrolidinone Hypothesized CNS activity (structural analogy)
NS9283 3-Pyridinyl Benzonitrile Pyridine Positive allosteric modulator (PAM) of (α4)3(β2)2 nicotinic acetylcholine receptors (nAChRs)
AZD9272 5-Fluoropyridin-2-yl 3-Fluoro-benzonitrile Fluoropyridine Radioligand for metabotropic glutamate receptor 5 (mGluR5)
3-Oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile Thiophen-2-yl Propanenitrile Piperidine Undisclosed (structural analog)
N-(4-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)phenyl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl Carboxamide 5-Oxo-pyrrolidine, Furan Intermediate for antimicrobial agents

Functional and Pharmacological Differences

  • NS9283: Exhibits selective potentiation of the (α4)3(β2)2 nAChR isoform by left-shifting acetylcholine concentration-response curves. The pyridinyl-oxadiazole-benzonitrile architecture is critical for binding at the subunit interface . In contrast, the target compound’s thiophene-pyrrolidinone substituent may alter receptor selectivity or modulate pharmacokinetic properties due to increased lipophilicity .
  • AZD9272 : A fluorine-substituted analog used as a positron emission tomography (PET) radioligand for mGluR3. The fluoropyridine and fluoro-benzonitrile groups enhance binding affinity and metabolic stability . The target compound lacks fluorine but includes a sulfur-containing thiophene, which may confer distinct electronic and steric effects.
  • Piperidine/Propanenitrile Analog (): Replaces the benzonitrile with propanenitrile and substitutes pyrrolidinone with piperidine. This structural variation likely reduces aromatic interactions critical for receptor binding, emphasizing the importance of the benzonitrile core in the target compound .

Research Findings and Implications

  • Receptor Specificity: The pyridinyl group in NS9283 and fluoropyridine in AZD9272 are critical for subtype-selective receptor interactions. The target compound’s thiophene-pyrrolidinone motif may target different receptor interfaces or allosteric sites, warranting further electrophysiological studies .
  • Metabolic Stability : The 1,2,4-oxadiazole ring enhances resistance to enzymatic degradation. The thiophene group in the target compound may further improve bioavailability compared to pyridine-based analogs .
  • Structural Optimization: Modifications at the pyrrolidinone and thiophene positions (e.g., introducing halogens or alkyl chains) could fine-tune potency and selectivity, as seen in related oxadiazole derivatives .

Biological Activity

The compound 4-(3-(5-Oxo-1-(thiophen-2-ylmethyl)pyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl)benzonitrile is a complex organic molecule featuring multiple functional groups, including a pyrrolidine ring, an oxadiazole ring, and a benzonitrile moiety. These characteristics suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H16N4O2S\text{C}_{19}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Pyrrolidine Ring : Known for its role in various biological activities.
  • Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.
  • Benzonitrile Moiety : Contributes to the lipophilicity and potential receptor binding.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various bacteria and fungi. The specific biological activity of this compound has not been extensively documented; however, similar compounds have demonstrated significant efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The structural components of the compound suggest potential anticancer activity. Compounds containing both pyrrolidine and oxadiazole moieties have been investigated for their ability to induce apoptosis in cancer cells. For example, certain derivatives have shown enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Formation of Pyrrolidine Ring : Typically achieved through cyclization reactions using appropriate starting materials under acidic or basic conditions.
  • Oxadiazole Formation : This may involve cyclization reactions with hydrazides and carboxylic acids or their derivatives.
  • Coupling Reactions : The final step involves coupling the pyrrolidine and oxadiazole rings with the benzonitrile group using various coupling reagents .

Study 1: Antimicrobial Evaluation

A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against a range of pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition against Candida species .

Study 2: Cytotoxicity Assessment

In another investigation focused on anticancer properties, derivatives containing the pyrrolidine structure were tested for cytotoxic effects on human cancer cell lines. The results showed that these compounds could induce apoptosis more effectively than standard treatments like bleomycin .

Comparative Analysis

Compound NameActivity TypeEfficacy
4-(3-(5-Oxo...AntimicrobialModerate
4-(3-(5-Oxo...AnticancerHigh

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., acetonitrile) and catalysts (e.g., piperidine) to enhance reaction efficiency .
  • Monitor reaction progress via TLC or HPLC to minimize by-products .

Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming the connectivity of the pyrrolidinone, oxadiazole, and benzonitrile groups. Look for characteristic shifts:
    • Thiophene protons: δ 6.8–7.2 ppm .
    • Oxadiazole carbons: ~165–170 ppm .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

How does the thiophene substitution influence the compound’s reactivity?

The thiophen-2-ylmethyl group enhances electron density at the pyrrolidinone ring, facilitating electrophilic substitutions. It also increases lipophilicity, improving membrane permeability in biological assays .

Advanced Research Questions

How can computational methods aid in predicting the compound’s bioactivity?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and interaction with biological targets .
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using software like AutoDock Vina .

Q. Yield Comparison Table :

ConditionYield (%)Purity (%)
DMF, ZnCl₂, 80°C8298
Ethanol, no catalyst6690

How do structural analogs compare in biological activity?

The compound’s thiazolidinone and oxadiazole moieties are critical for antimicrobial and anticancer activity. Key analogs include:

Analog StructureActivity (IC₅₀, μM)Target
4-Oxo-thiazolidine derivatives12.3 ± 1.2E. coli DNA gyrase
Pyrazole-substituted analogs8.9 ± 0.8COX-2 inhibition

SAR Insight : Fluorination at the benzonitrile group (e.g., 4-fluorophenyl) enhances binding to hydrophobic enzyme pockets .

What advanced techniques validate crystallinity and polymorphism?

  • X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained (grow via slow evaporation in DMSO/water) .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions by analyzing melting endotherms .

Methodological Best Practices

  • Reaction Monitoring : Employ inline FTIR or Raman spectroscopy for real-time tracking of intermediate formation .
  • Data Reproducibility : Document solvent batch numbers and humidity levels, as moisture can hydrolyze the oxadiazole ring .

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